molecular formula C7H8FNO B11924112 2-Amino-3-fluoro-5-methylphenol

2-Amino-3-fluoro-5-methylphenol

Cat. No.: B11924112
M. Wt: 141.14 g/mol
InChI Key: OQKBSZVVNIJAFQ-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-5-methylphenol typically involves multi-step organic reactions. One common method is the nitration of 3-fluoro-5-methylphenol, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Amino-3-fluoro-5-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-5-methylphenol involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylphenol: Lacks the fluorine atom, which can affect its reactivity and interactions.

    3-Fluoro-5-methylphenol:

    2-Amino-3-fluorophenol: Similar structure but without the methyl group, impacting its steric and electronic characteristics.

Uniqueness

2-Amino-3-fluoro-5-methylphenol is unique due to the combination of the amino, fluorine, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-amino-3-fluoro-5-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3

InChI Key

OQKBSZVVNIJAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)O

Origin of Product

United States

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